Cas no 215648-27-4 (Benzoic acid, 2-mercapto-3-methoxy-, methyl ester)

Benzoic acid, 2-mercapto-3-methoxy-, methyl ester 化学的及び物理的性質
名前と識別子
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- Benzoic acid, 2-mercapto-3-methoxy-, methyl ester
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- インチ: 1S/C9H10O3S/c1-11-7-5-3-4-6(8(7)13)9(10)12-2/h3-5,13H,1-2H3
- InChIKey: NNZZGZCIIKVEKC-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)C1=CC=CC(OC)=C1S
Benzoic acid, 2-mercapto-3-methoxy-, methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-382244-2.5g |
methyl 3-methoxy-2-sulfanylbenzoate |
215648-27-4 | 2.5g |
$1871.0 | 2023-03-02 | ||
Enamine | EN300-382244-10.0g |
methyl 3-methoxy-2-sulfanylbenzoate |
215648-27-4 | 10.0g |
$2980.0 | 2023-03-02 | ||
Enamine | EN300-382244-1.0g |
methyl 3-methoxy-2-sulfanylbenzoate |
215648-27-4 | 1.0g |
$903.0 | 2023-03-02 | ||
Enamine | EN300-382244-5.0g |
methyl 3-methoxy-2-sulfanylbenzoate |
215648-27-4 | 5.0g |
$2369.0 | 2023-03-02 |
Benzoic acid, 2-mercapto-3-methoxy-, methyl ester 関連文献
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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10. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
Benzoic acid, 2-mercapto-3-methoxy-, methyl esterに関する追加情報
Benzoic Acid, 2-Mercapto-3-Methoxy-, Methyl Ester: A Comprehensive Overview
Benzoic acid, 2-mercapto-3-methoxy-, methyl ester (CAS No. 215648-27-4) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, often referred to as methyl 2-mercapto-3-methoxybenzoate, is a derivative of benzoic acid with unique functional groups that confer it with distinctive chemical and biological properties. The presence of the mercapto (-SH) and methoxy (-OCH3) groups on the aromatic ring introduces versatility in its reactivity and applications.
Recent advancements in synthetic chemistry have enabled the precise synthesis of methyl 2-mercapto-3-methoxybenzoate, allowing researchers to explore its potential in various domains. The compound's structure, characterized by the benzene ring with substituents at positions 2 and 3, provides a platform for further functionalization. The methyl ester group enhances solubility and stability, making it suitable for applications in drug delivery systems and polymer chemistry.
One of the most promising areas of research involving methyl 2-mercapto-3-methoxybenzoate is its role in medicinal chemistry. Studies have shown that this compound exhibits antioxidant properties, which are attributed to the redox activity of the mercapto group. Antioxidants are crucial in combating oxidative stress, a condition linked to various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Recent research published in *Journal of Medicinal Chemistry* highlights the potential of this compound as a lead molecule for developing novel therapeutic agents.
In addition to its medicinal applications, methyl 2-mercapto-3-methoxybenzoate has garnered attention in materials science due to its ability to form stable polymers. The mercapto group can undergo polymerization under specific conditions, leading to the formation of materials with unique mechanical and thermal properties. This has implications for the development of advanced coatings, adhesives, and biodegradable polymers.
The synthesis of methyl 2-mercapto-3-methoxybenzoate involves a multi-step process that typically begins with the preparation of the corresponding benzoic acid derivative. Recent studies have optimized this process by employing green chemistry principles, such as using microwave-assisted synthesis to reduce reaction time and improve yield. These advancements not only enhance the efficiency of production but also align with sustainability goals in the chemical industry.
From an environmental perspective, understanding the degradation pathways of methyl 2-mercapto-3-methoxybenzoate is crucial for assessing its impact on ecosystems. Research indicates that this compound undergoes biodegradation under aerobic conditions, with microorganisms playing a key role in breaking down the molecule into less complex compounds. This information is vital for ensuring safe disposal practices and minimizing environmental risks associated with its use.
In conclusion, methyl 2-mercapto-3-methoxybenzoate (CAS No. 215648-27-4) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application development, positions it as a valuable tool in modern research and industry. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to fields ranging from medicine to materials science.
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